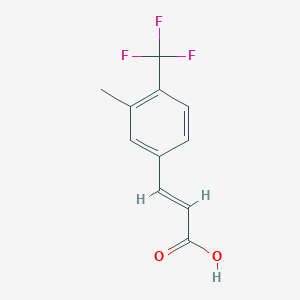

3-Methyl-4-(trifluoromethyl)cinnamic acid

Overview

Description

3-Methyl-4-(trifluoromethyl)cinnamic acid is a chemical compound with the linear formula CF3C6H4CH=CHCO2H . It is a member of the class of (trifluoromethyl)benzenes .

Synthesis Analysis

The synthesis of 3-Methyl-4-(trifluoromethyl)cinnamic acid involves various chemical reactions. For instance, it has been used in the synthesis of cinacalcet . A general procedure for its synthesis involves the addition of an aldehyde to malonic acid, followed by heating .Molecular Structure Analysis

The molecular weight of 3-Methyl-4-(trifluoromethyl)cinnamic acid is 216.16 g/mol . The structure is stabilized by the presence of O–H⋯O hydrogen bonding and C–H⋯O interactions .Chemical Reactions Analysis

3-Methyl-4-(trifluoromethyl)cinnamic acid has been found to have antimicrobial activity . It has also been involved in [2+2] photodimerization .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-(trifluoromethyl)cinnamic acid include a melting point of 135-137 °C . It is a solid at room temperature .Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 3-Methyl-4-(trifluoromethyl)cinnamic acid, focusing on unique applications:

Internal Standard in HPLC Analysis

This compound has been employed as an internal standard for the determination of A77 1726 in plasma by High-Performance Liquid Chromatography (HPLC) .

Synthesis of Cinacalcet

It is used in the synthesis of cinacalcet, a medication that treats secondary hyperparathyroidism (high parathyroid hormone levels related to kidney disease) and hypercalcemia (high calcium levels related to parathyroid carcinoma) .

Antimicrobial Screening

A series of anilides synthesized from 3-Methyl-4-(trifluoromethyl)cinnamic acid were subjected to extensive antimicrobial screening against Gram-positive bacteria and two mycobacterial strains .

Parkinson’s Disease Treatment Research

Although not directly mentioned for 3-Methyl-4-(trifluoromethyl)cinnamic acid, cinnamic acid derivatives have been reported to prevent alpha-synuclein amyloid transformation, aiding in the treatment of Parkinson’s disease . This suggests potential research applications for this compound in neurodegenerative disease treatment.

Laboratory Chemicals

This compound is recommended for use as laboratory chemicals, with advised uses against food, drug, pesticide, or biocidal product use .

Safety and Hazards

Future Directions

The future directions of 3-Methyl-4-(trifluoromethyl)cinnamic acid research could involve further exploration of its antimicrobial potential . It could also be used as a reagent in the synthesis of other compounds .

Relevant Papers Relevant papers on 3-Methyl-4-(trifluoromethyl)cinnamic acid include studies on its antimicrobial activity , its use in the synthesis of other compounds , and its physical and chemical properties .

Mechanism of Action

Target of Action

3-Methyl-4-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid, which is known to be a central intermediate in the biosynthesis of a myriad of natural products It is used in the synthesis of cinacalcet , a drug used for the treatment of secondary hyperparathyroidism and calciphylaxis in patients with end-stage renal disease or on dialysis .

Mode of Action

It is known that cinnamic acid derivatives can interact with various enzymes and receptors in the body . For instance, cinnamic acid is known to act on the enzyme phenylalanine ammonia-lyase (PAL) in the biosynthesis of natural products .

Biochemical Pathways

As a derivative of cinnamic acid, it may be involved in the biosynthesis of natural products, including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a slight solubility in dmso and methanol , which may influence its bioavailability.

Result of Action

It has been noted to have sedative hypnotic activity in mice, showing potent inhibition of spontaneous motility .

Action Environment

It is known that the compound should be stored in a sealed container in a dry environment at room temperature , suggesting that moisture and temperature could affect its stability.

properties

IUPAC Name |

(E)-3-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-6-8(3-5-10(15)16)2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEGNYNFWURVAR-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-(trifluoromethyl)cinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383086.png)

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383087.png)

![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383088.png)

![5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383090.png)

![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)

![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)

![8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate](/img/structure/B1383095.png)

![tert-Butyl 1-bromo-5-oxo-7,8-dihydroimidazo[1,5-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1383098.png)

![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)

![1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B1383101.png)

![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)